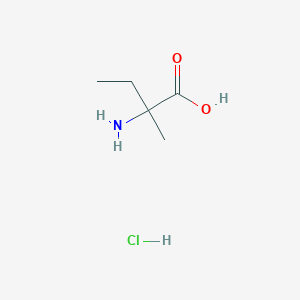
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Beschreibung
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide , also known by its chemical formula C₁₄H₁₄BrNO , is a crystalline compound. It exhibits white crystals and has a molecular weight of approximately 292.17 Da . The compound’s structure consists of a pyridinium ring with a phenylethyl group and a methyl group attached.
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is crucial for understanding its properties and interactions. The compound comprises a pyridinium ring with a phenylethyl group (containing a ketone) and a methyl group. The bromide ion is associated with the pyridinium nitrogen .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point of 161–163°C when recrystallized from chloroform .
- Infrared Spectrum (FTIR) : Key absorption bands include C-H aromatic (3032 cm⁻¹), C=O pyrone (1749 cm⁻¹), C=O benzoic acid (1677 cm⁻¹), and C=C aromatic (1574 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- Proton NMR (¹H NMR) in DMSO-d₆: Peaks at δ 2.18 (methyl group), 3.15 (two N-methyl groups), 3.98 (CH benzoic acid), 5.35 (C(2)H), 6.00 (CH pyridine), and aromatic signals from phenyl groups .
- Carbon NMR (¹³C NMR) in DMSO-d₆: Notable peaks include C=O pyrone (161.8 ppm), C=O benzoic acid (166.9 ppm), and other aromatic carbon resonances .
- Mass Spectrometry (MS) : The compound’s mass spectrum shows peaks corresponding to its molecular ion (M⁺), water loss, and fragment ions .
Eigenschaften
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEUVYMCPGZOPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448552 | |
| Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
CAS RN |
7250-28-4 | |
| Record name | NSC27029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)


